
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 is a synthetic compound with the molecular formula C14H13D6F3N2O4Si and a molecular weight of 370.43 g/mol . This compound is primarily used in proteomics research and is known for its stability and specific isotopic labeling .
Méthodes De Préparation
Analyse Des Réactions Chimiques
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 is widely used in scientific research, particularly in the field of proteomics . Its stable isotopic labeling makes it an ideal candidate for mass spectrometry studies, allowing researchers to track and quantify proteins and peptides in complex biological samples. Additionally, this compound is used in the study of enzyme kinetics and protein-protein interactions.
Mécanisme D'action
The mechanism of action of 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s isotopic labeling allows for precise tracking and quantification in biological systems, providing valuable insights into molecular pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Methyl-D3-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3 include:
2-Methyl-N-(4-nitro-3-trifluoromethylphenyl)-2-trimethylsilyloxy-propamide: This compound lacks the deuterium labeling but shares similar structural features.
2-Methyl-D3-N-(4-nitrophenyl)-2-trimethylsilyloxy-propamide-3,3,3-D3: This compound has a similar isotopic labeling but differs in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific isotopic labeling and the presence of the trifluoromethyl group, which enhances its stability and reactivity in various chemical and biological applications .
Propriétés
Formule moléculaire |
C14H19F3N2O4Si |
|---|---|
Poids moléculaire |
364.39 g/mol |
Nom IUPAC |
2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-trimethylsilyloxypropanamide |
InChI |
InChI=1S/C14H19F3N2O4Si/c1-13(2,23-24(3,4)5)12(20)18-9-6-7-11(19(21)22)10(8-9)14(15,16)17/h6-8H,1-5H3,(H,18,20) |
Clé InChI |
ANJATIKVFIBNNI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
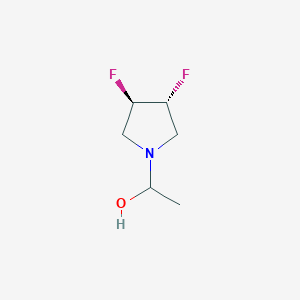


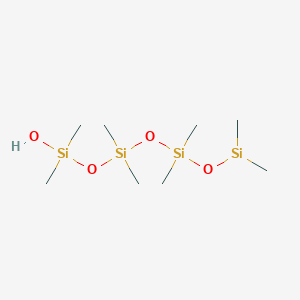
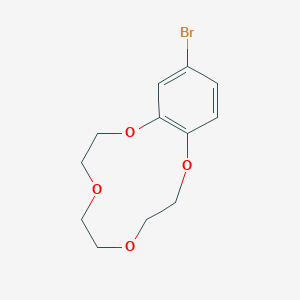

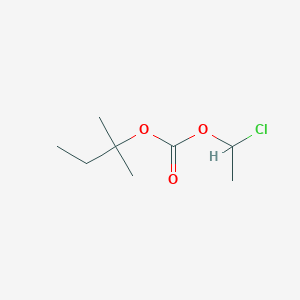
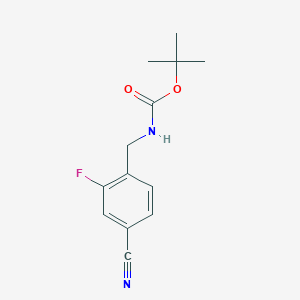
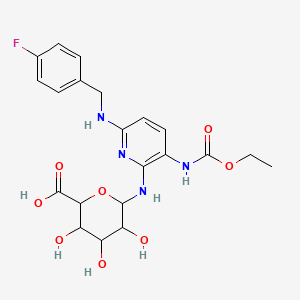
![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)

![6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)
![2-[(1-Hydroxy-3,3-dimethylbutan-2-yl)iminomethyl]-4,6-diiodophenol](/img/structure/B12285115.png)
